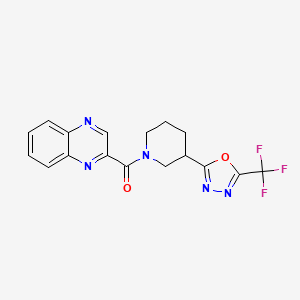
1-(3-(5-(Trifluormethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-chinoxalinylmethanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxalin-2-yl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound that features a quinoxaline core linked to a piperidine ring through a methanone bridge, with an additional trifluoromethyl-substituted oxadiazole moiety
Wissenschaftliche Forschungsanwendungen
- Einige Chinoxalinderivate zeigen antiepileptische Wirkungen, was sie für die Behandlung von Epilepsie und verwandten Erkrankungen relevant macht .
- Ihre Fähigkeit, das Wachstum von Mykobakterien zu hemmen, ist für die Medikamentenentwicklung von Interesse .
Antikrebs- & Antiproliferative-Aktivität
Antimikrobielle Aktivität
Antiepileptische Aktivität
Anti-Tuberkulose-Aktivität
Antimalaria-Aktivität
Anti-Leishmanien-Aktivität
Anti-HIV-Aktivität
Entzündungshemmende Aktivität
Diese multifunktionalen Eigenschaften unterstreichen die Vielseitigkeit von Chinoxalinderivaten. Forscher erforschen weiterhin ihr Potenzial in der Medikamentenentwicklung und in therapeutischen Anwendungen. Wenn Sie detailliertere Informationen zu einem bestimmten Bereich wünschen, zögern Sie bitte nicht, nachzufragen! 😊
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Quinoxalin-2-yl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions:
-
Formation of the Quinoxaline Core:
Starting Materials: o-phenylenediamine and 1,2-dicarbonyl compounds.
Reaction Conditions: The condensation reaction is carried out under reflux in ethanol or acetic acid, yielding the quinoxaline ring.
-
Synthesis of the Oxadiazole Ring:
Starting Materials: Hydrazides and carboxylic acids or their derivatives.
Reaction Conditions: Cyclization is achieved using dehydrating agents like phosphorus oxychloride or sulfuric acid.
-
Formation of the Piperidine Ring:
Starting Materials: Piperidine derivatives.
Reaction Conditions: Piperidine is typically introduced through nucleophilic substitution reactions.
-
Coupling Reactions:
Linking the Fragments: The quinoxaline, oxadiazole, and piperidine fragments are coupled using appropriate linkers and coupling agents like carbodiimides or phosphonium salts.
Industrial Production Methods: Industrial synthesis may involve optimization of the above steps to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up production efficiently.
Types of Reactions:
Oxidation: The quinoxaline core can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the quinoxaline ring can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The trifluoromethyl group on the oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted oxadiazole derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Material Science: Used in the synthesis of advanced materials with specific electronic properties.
Biology and Medicine:
Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.
Anticancer Agents: Potential use in the development of drugs targeting specific cancer pathways.
Industry:
Pharmaceuticals: Used as an intermediate in the synthesis of various therapeutic agents.
Wirkmechanismus
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Quinoxaline Derivatives: Such as quinoxaline-2-carboxamides, which are known for their antimicrobial properties.
Oxadiazole Derivatives: Compounds like 2,5-disubstituted-1,3,4-oxadiazoles, which exhibit a range of biological activities.
This compound’s diverse structural features and reactivity make it a valuable subject for ongoing scientific investigation and application development.
Eigenschaften
IUPAC Name |
quinoxalin-2-yl-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O2/c18-17(19,20)16-24-23-14(27-16)10-4-3-7-25(9-10)15(26)13-8-21-11-5-1-2-6-12(11)22-13/h1-2,5-6,8,10H,3-4,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXKZDPANHQQHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3N=C2)C4=NN=C(O4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














